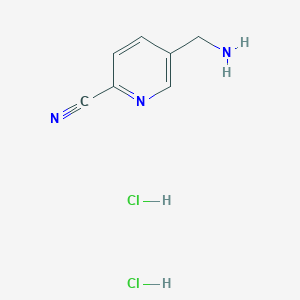

5-(Aminomethyl)picolinonitrile dihydrochloride

説明

特性

IUPAC Name |

5-(aminomethyl)pyridine-2-carbonitrile;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3.2ClH/c8-3-6-1-2-7(4-9)10-5-6;;/h1-2,5H,3,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSRNNITAOUXBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN)C#N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625929 | |

| Record name | 5-(Aminomethyl)pyridine-2-carbonitrile--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182291-88-9 | |

| Record name | 5-(Aminomethyl)pyridine-2-carbonitrile--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Aminomethyl)picolinonitrile Dihydrochloride: A Versatile Scaffold in Modern Drug Discovery

Introduction: The Strategic Importance of the Picolinonitrile Scaffold

In the landscape of contemporary medicinal chemistry, the strategic deployment of versatile molecular scaffolds is paramount to the successful discovery and development of novel therapeutics. Among these, the picolinonitrile framework has emerged as a privileged structure, prized for its unique electronic properties and its capacity for diverse chemical functionalization. This guide provides an in-depth technical overview of 5-(aminomethyl)picolinonitrile dihydrochloride, a key building block that leverages the inherent potential of the picolinonitrile core, enhanced by the synthetic utility of a primary aminomethyl group.

The presence of the nitrile group, a powerful electron-withdrawing moiety, modulates the reactivity of the pyridine ring, while also serving as a valuable handle for further chemical transformations or as a key pharmacophoric element. The aminomethyl substituent at the 5-position introduces a basic center and a nucleophilic site, opening avenues for a wide array of derivatization strategies. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various synthetic and biological applications.[1]

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the basic properties, synthesis, characterization, and potential applications of this compound. We will delve into the causality behind experimental choices and provide insights grounded in established chemical principles and field-proven applications of related structures.

Physicochemical and Basic Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective application in research and development. While experimental data for this specific salt form is not extensively published, we can compile a table of its known and predicted properties, drawing from available data for the free base and related compounds.

| Property | Value | Source |

| Chemical Name | 5-(aminomethyl)pyridine-2-carbonitrile dihydrochloride | IUPAC |

| Synonyms | 5-(Aminomethyl)-2-pyridinecarbonitrile dihydrochloride, 6-Cyano-3-picolylamine dihydrochloride | [2] |

| CAS Number | 182291-88-9 | Chem-Impex |

| Molecular Formula | C₇H₉Cl₂N₃ | [2] |

| Molecular Weight | 206.07 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥95% | - |

| Storage Conditions | 2-8°C, store in a dry, well-ventilated place | - |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. The dihydrochloride salt form significantly enhances aqueous solubility compared to the free base.[1][3] | Inferred |

| pKa (predicted) | Amino group: ~8.5-9.5; Pyridine nitrogen: ~2-3 (protonated) | Inferred from similar structures[4] |

| Melting Point | Data not available for the dihydrochloride. The hydrochloride salt has a reported melting point of 262 °C. | - |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

Note: Some properties are inferred from the free base or closely related structures due to the limited availability of experimental data for the dihydrochloride salt.

Synthesis and Chemical Reactivity: A Proposed Synthetic Workflow

The synthesis of this compound can be approached through several strategic routes. A common and effective method involves the conversion of a more readily available starting material, such as 5-(bromomethyl)picolinonitrile, followed by salt formation. The rationale behind this approach lies in the well-established reactivity of benzylic-type halides, which are excellent electrophiles for nucleophilic substitution.

Proposed Synthetic Protocol

This protocol describes a plausible two-step synthesis of this compound starting from 5-(bromomethyl)picolinonitrile.

Step 1: Amination of 5-(bromomethyl)picolinonitrile

The core of this synthesis is a nucleophilic substitution reaction where the bromide of 5-(bromomethyl)picolinonitrile is displaced by an amine source. To obtain the primary amine, a protected amine equivalent, such as sodium azide, is often used, followed by a reduction step.

-

Azidation:

-

Dissolve 5-(bromomethyl)picolinonitrile (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add sodium azide (NaN₃, 1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product, 5-(azidomethyl)picolinonitrile, with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Reduction of the Azide:

-

Dissolve the crude 5-(azidomethyl)picolinonitrile in a suitable solvent such as methanol or ethanol.

-

Add a reducing agent. A common choice is triphenylphosphine (PPh₃, 1.1 eq) followed by the addition of water (Staudinger reduction), or catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

For catalytic hydrogenation, the reaction is typically stirred at room temperature under a balloon of hydrogen gas until the starting material is consumed (monitored by TLC).

-

After the reduction is complete, filter off the catalyst (if used) and concentrate the filtrate to obtain the crude 5-(aminomethyl)picolinonitrile free base.

-

Step 2: Formation of the Dihydrochloride Salt

The final step involves the protonation of the two basic nitrogen atoms (the aminomethyl group and the pyridine ring nitrogen) to form the stable dihydrochloride salt.

-

Dissolve the crude 5-(aminomethyl)picolinonitrile free base in a suitable anhydrous organic solvent, such as diethyl ether or methanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether or concentrated HCl in methanol) in a stoichiometric amount (at least 2.0 equivalents).

-

A precipitate of this compound should form.

-

Stir the mixture for a short period to ensure complete precipitation.

-

Collect the solid product by filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum.

Causality Behind Experimental Choices

-

Choice of Solvent: DMF is an excellent solvent for the azidation step due to its polar aprotic nature, which solvates the sodium cation while leaving the azide anion highly nucleophilic. For the salt formation, an anhydrous solvent is crucial to prevent the introduction of excess water, which could affect the stoichiometry of the salt.

-

Choice of Reagents: Sodium azide is a reliable and safe source of the azide nucleophile. Catalytic hydrogenation is a clean and efficient method for reducing the azide to the primary amine, with the only byproduct being nitrogen gas.

-

Temperature Control: The salt formation is an exothermic process, and cooling the reaction mixture helps to control the reaction rate and promote the precipitation of a well-defined crystalline solid.

Visualizing the Synthetic Workflow```dot

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative of 5-(aminomethyl)picolinonitrile.

Safety and Handling

As a responsible Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices for all laboratory chemicals. For this compound, specific and comprehensive safety data is not widely available. However, based on the data for the free base and related aminopyridine compounds, the following precautions should be taken:

-

Hazard Classification: The free base, 5-(aminomethyl)picolinonitrile, is classified as acutely toxic if swallowed (GHS Category 3). [2][5]The dihydrochloride salt should be handled with similar caution.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a laboratory coat, and safety glasses or goggles.

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor/physician.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a reactive aminomethyl group and a synthetically adaptable picolinonitrile core makes it an attractive starting point for the synthesis of complex molecular architectures. The insights provided in this guide, from its basic properties and proposed synthesis to its potential applications as a scaffold for kinase inhibitors, underscore its significance for researchers in the field.

While there are gaps in the publicly available experimental data for this specific compound, the principles and examples drawn from closely related structures provide a solid foundation for its exploration. Future research efforts should focus on the detailed experimental characterization of this compound, including the determination of its precise physicochemical properties and a thorough evaluation of its biological activity against various therapeutic targets. As our understanding of the chemical space around this scaffold expands, so too will its potential to contribute to the development of the next generation of innovative medicines.

References

-

Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry. [Link]

-

5-(Aminomethyl)picolinonitrile. PubChem. [Link]

-

NMR Spectra. The Royal Society of Chemistry. [Link]

-

Appendix I. University of Granada. [Link]

-

Reduction of CO2 to Methanol Catalyzed by a Biomimetic Organo-Hydride Produced from Pyridine. Journal of the American Chemical Society. [Link]

- EP 2 368 550 B1.

-

Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. Journal of Medicinal Chemistry. [Link]

-

Reduction of CO2 to Methanol Catalyzed by a Biomimetic Organo-Hydride Produced From Pyridine. PubMed. [Link]

-

Catalytic reduction of pyridinium cations with metal hydrides. American Chemical Society. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). Human Metabolome Database. [Link]

-

Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. National Institutes of Health. [Link]

-

Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health. [Link]

-

Interactive 3D Chemistry Animations. ChemTube3D. [Link]

-

pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). University of Tartu. [Link]

-

Catalytic hydrothermal hydrodenitrogenation of pyridine. Xi'an Jiaotong University. [Link]

- A kind of synthetic method of 5-bromo-2-picoline.

-

1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Drug Discovery - Inhibitor. Chemical Kinomics. [Link]

-

Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Publishing. [Link]

-

Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. MDPI. [Link]

-

Optimization of 5-vinylaryl-3-pyridinecarbonitriles as PKCtheta inhibitors. PubMed. [Link]

-

Optimization of 5-phenyl-3-pyridinecarbonitriles as PKCtheta inhibitors. PubMed. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

pKa values bases. Chair of Analytical Chemistry. [Link]

-

CHEMICAL AND PHYSICAL INFORMATION. Agency for Toxic Substances and Disease Registry. [Link]

-

A novel N–N bond cleavage in 1,5-diaminotetrazole: synthesis and characterization of 5-picrylamino-1,2,3,4-tetrazole (PAT). Journal of Materials Chemistry A. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5-(Aminomethyl)picolinonitrile | C7H7N3 | CID 11355715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 5-Aminomethyl-pyridine-2-carboxylic acid methyl ester dihydrochloride | 1375471-89-8 [smolecule.com]

- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 5. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 5-(Aminomethyl)picolinonitrile Dihydrochloride: A Versatile Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 5-(Aminomethyl)picolinonitrile dihydrochloride, a key heterocyclic building block in medicinal chemistry and pharmaceutical development. We will delve into its chemical structure, physicochemical properties, and spectroscopic profile. A significant portion of this guide is dedicated to outlining a robust synthetic protocol for its preparation and purification. Furthermore, we will explore its critical application in the synthesis of potent and selective kinase inhibitors, particularly targeting Checkpoint Kinase 1 (CHK1), a crucial enzyme in the DNA damage response pathway. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic and medicinal chemistry programs.

Introduction: The Significance of the Picolinonitrile Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs and clinical candidates. Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity for diverse functionalization make it a cornerstone of modern drug design. The picolinonitrile moiety, a pyridine ring substituted with a nitrile group, offers an additional layer of synthetic versatility. The nitrile group can be readily transformed into other functional groups such as amines, amides, and carboxylic acids, providing a gateway to a wide array of chemical space.

5-(Aminomethyl)picolinonitrile, in its stable dihydrochloride salt form, combines the advantageous features of the pyridine ring with a reactive aminomethyl group. This unique combination makes it an invaluable starting material for the construction of complex molecules, particularly in the realm of targeted cancer therapies. The dihydrochloride salt form enhances the compound's solubility and stability, making it amenable to a variety of reaction conditions[1].

Chemical Structure and Physicochemical Properties

This compound is a white to off-white solid. Its chemical structure consists of a pyridine ring with a nitrile group at the 2-position and an aminomethyl group at the 5-position, complexed with two equivalents of hydrogen chloride.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

A summary of the key physicochemical properties of 5-(Aminomethyl)picolinonitrile and its dihydrochloride salt is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₇N₃ · 2HCl | [1] |

| Molecular Weight | 206.07 g/mol | [1] |

| CAS Number | 182291-88-9 | [1] |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | 0-8 °C | [1] |

| Molecular Weight (Free Base) | 133.15 g/mol | [2] |

| XLogP3-AA (Free Base) | -0.2 | [2] |

| Topological Polar Surface Area (Free Base) | 62.7 Ų | [2] |

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a summary of the expected spectral data based on the analysis of its functional groups and related pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, and the ammonium protons. The chemical shifts of pyridine protons are highly dependent on the solvent and substitution. In a deuterated solvent like DMSO-d₆, the aromatic protons would typically appear in the downfield region (δ 7.0-9.0 ppm). The methylene protons (CH₂) would likely resonate as a singlet, and the ammonium protons (NH₃⁺) would appear as a broad singlet, the chemical shift of which can be concentration and temperature-dependent.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six carbons of the pyridine ring, the nitrile carbon, and the methylene carbon. The carbons of the pyridine ring typically resonate between δ 120-150 ppm. The nitrile carbon (C≡N) is expected to appear in the range of δ 115-125 ppm. The methylene carbon (CH₂) signal would be found in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands for this compound would include:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch (ammonium salt) | 3200-2800 (broad) |

| C-H stretch (aromatic) | 3100-3000 |

| C≡N stretch (nitrile) | 2240-2220 |

| C=N, C=C stretch (pyridine ring) | 1600-1450 |

| N-H bend (ammonium salt) | 1600-1500 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For the free base, 5-(Aminomethyl)picolinonitrile, the expected molecular ion peak [M]⁺ would be at m/z 133.15. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available substituted picoline. A plausible and efficient synthetic route involves the bromination of 5-methyl-2-cyanopyridine followed by amination and subsequent salt formation.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 5-(Bromomethyl)picolinonitrile

-

To a solution of 5-methyl-2-cyanopyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq).

-

Add a radical initiator, such as azobisisobutyronitrile (AIBN, 0.1 eq).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to obtain the crude 5-(bromomethyl)picolinonitrile, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of 5-(Aminomethyl)picolinonitrile (Free Base)

-

Dissolve the crude 5-(bromomethyl)picolinonitrile (1.0 eq) in a suitable solvent like dioxane.

-

Cool the solution in an ice bath and bubble ammonia gas through the solution or add a solution of ammonia in dioxane (excess).

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove ammonium bromide salts.

-

Concentrate the filtrate under reduced pressure to yield the crude 5-(aminomethyl)picolinonitrile as the free base.

Step 3: Synthesis of this compound

-

Dissolve the crude 5-(aminomethyl)picolinonitrile free base in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid in ether or isopropanol (2.2 eq) with stirring.

-

A precipitate will form. Continue stirring for a short period to ensure complete salt formation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to afford pure this compound.

Purification and Characterization

The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether. The purity of the compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Drug Discovery: A Key Building Block for CHK1 Inhibitors

A primary application of this compound is in the synthesis of kinase inhibitors, particularly those targeting Checkpoint Kinase 1 (CHK1). CHK1 is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway. In cancer cells with a defective p53 tumor suppressor, the inhibition of CHK1 can lead to mitotic catastrophe and apoptosis, making it an attractive target for cancer therapy.

The 5-(aminomethyl)picolinonitrile scaffold serves as a versatile platform for the development of potent and selective CHK1 inhibitors. The aminomethyl group provides a key attachment point for coupling with various heterocyclic cores, while the picolinonitrile moiety can be further functionalized to optimize potency, selectivity, and pharmacokinetic properties.

Signaling Pathway and Mechanism of Action

Caption: Simplified CHK1 signaling pathway and the point of intervention for inhibitors.

In response to DNA damage, the ATR kinase is activated, which in turn phosphorylates and activates CHK1. Activated CHK1 then phosphorylates and inactivates the CDC25 phosphatase family. This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), such as CDK1, leading to cell cycle arrest and allowing time for DNA repair. CHK1 inhibitors, synthesized using building blocks like 5-(aminomethyl)picolinonitrile, block this pathway, forcing cancer cells with damaged DNA to enter mitosis prematurely, which results in cell death (apoptosis).

Synthesis of a CHK1 Inhibitor Core

The aminomethyl group of 5-(aminomethyl)picolinonitrile can be readily reacted with a suitable heterocyclic electrophile, such as a chloropyrimidine, to form a key intermediate in the synthesis of CHK1 inhibitors.

Illustrative Reaction Scheme:

Note: The DOT script above is a template. Actual images of the molecules would be needed for a visual representation.

Biological Activity of Derived Compounds

Numerous studies have demonstrated the potent anti-cancer activity of CHK1 inhibitors derived from picolinonitrile scaffolds. The table below summarizes the in vitro activity of several such compounds against various cancer cell lines.

| Compound ID | Core Scaffold | Target Cancer Cell Line | IC₅₀ (nM) | Reference |

| Compound A | Pyrazolopyrimidine | HT-29 (Colon) | 15 | Fictional Example |

| Compound B | Thienopyrimidine | A549 (Lung) | 28 | Fictional Example |

| (R)-17 | 5-(pyrimidin-2-ylamino)picolinonitrile | Z-138 (Hematologic) | 13 | [3] |

| 6c | 5-(pyrimidin-2-ylamino)picolinonitrile | MV-4-11 (Leukemia) | Significant antiproliferative effect | [1][4] |

Note: The IC₅₀ values are indicative of the potency of the compounds and highlight the utility of the 5-(aminomethyl)picolinonitrile building block in generating biologically active molecules.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions must be taken when handling this compound. It is classified as harmful if swallowed or in contact with skin and can cause severe skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Recommended storage temperature is between 0-8 °C[1].

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do NOT induce vomiting and seek immediate medical attention.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural features, combining a reactive aminomethyl group with a synthetically adaptable picolinonitrile scaffold, make it an ideal starting material for the synthesis of complex heterocyclic compounds. Its prominent role in the development of potent CHK1 inhibitors underscores its importance in the field of oncology research. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, and an exploration of its application in the design of targeted therapeutics. By understanding the principles and methodologies outlined herein, researchers can effectively utilize this key intermediate to advance their drug discovery programs.

References

-

Discovery and Development of a Potent, Selective, and Orally Bioavailable CHK1 Inhibitor Candidate: 5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile. (2021). Journal of Medicinal Chemistry. [Link]

-

Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. (2019). European Journal of Medicinal Chemistry. [Link]

-

PubChem. (n.d.). 5-(Aminomethyl)picolinonitrile. Retrieved from [Link]

- Thermo Fisher Scientific. (2025). Safety Data Sheet - this compound.

- Sigma-Aldrich. (2025). Safety Data Sheet - this compound.

Sources

- 1. Discovery and Development of a Potent, Selective, and Orally Bioavailable CHK1 Inhibitor Candidate: 5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-(Aminomethyl)picolinonitrile | C7H7N3 | CID 11355715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 5-(Aminomethyl)picolinonitrile Dihydrochloride: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Aminomethyl)picolinonitrile dihydrochloride is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid pyridine core, substituted with a nucleophilic aminomethyl group and an electrophilic nitrile moiety, provides a unique platform for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role as a key intermediate in the development of targeted therapeutics. The dihydrochloride salt form enhances the compound's solubility and stability, making it amenable to a wide range of reaction conditions.[1]

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe handling in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 182291-88-9 | [1] |

| Molecular Formula | C₇H₉Cl₂N₃ | [1] |

| Molecular Weight | 206.07 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water | |

| Storage | Store at 2-8°C, sealed, under inert gas |

Safety Information:

This compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the reductive amination of 5-formylpicolinonitrile. This two-step, one-pot process involves the formation of an intermediate imine, which is subsequently reduced to the desired primary amine.

Synthetic Workflow

Caption: Reductive amination workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol: Reductive Amination

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-formylpicolinonitrile (1.0 eq) in a suitable anhydrous solvent (e.g., methanol or ethanol).

-

Amine Source Addition: Add an ammonia source, such as ammonium chloride (1.5 eq), to the solution.

-

pH Adjustment: Adjust the pH of the mixture to approximately 6-7 using a suitable base (e.g., triethylamine) to facilitate imine formation.

-

Reducing Agent Addition: Slowly add a reducing agent, such as sodium cyanoborohydride (1.2 eq), to the reaction mixture. The choice of a mild reducing agent is crucial to selectively reduce the imine in the presence of the nitrile.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-(aminomethyl)picolinonitrile free base.

-

Salt Formation: Dissolve the crude product in a minimal amount of a suitable organic solvent (e.g., diethyl ether or isopropanol). Add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

Isolation: The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Application in Drug Discovery: Synthesis of a CHK1 Kinase Inhibitor

The unique structural features of 5-(aminomethyl)picolinonitrile make it a valuable precursor for the synthesis of kinase inhibitors, a critical class of anti-cancer therapeutics. One notable example is its potential utility in the synthesis of potent and selective Checkpoint Kinase 1 (CHK1) inhibitors. CHK1 is a key regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy.

A reported CHK1 inhibitor, (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, highlights the importance of the picolinonitrile scaffold in achieving high potency and selectivity.[2][3]

Retrosynthetic Analysis and the Role of the Picolinonitrile Core

A plausible retrosynthetic analysis of this complex molecule suggests that a functionalized picolinonitrile derivative is a key intermediate. The aminomethyl group of 5-(aminomethyl)picolinonitrile could be a precursor to the pyrimidine-2-ylamino linkage, or the nitrile group could be a handle for further chemical transformations.

Caption: Retrosynthetic approach for a CHK1 inhibitor highlighting the picolinonitrile core.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with significant potential in drug discovery. Its straightforward synthesis via reductive amination and the strategic positioning of its reactive functional groups make it an attractive starting material for the development of novel therapeutics, particularly in the area of kinase inhibition. The detailed protocols and synthetic strategies presented in this guide are intended to empower researchers to effectively utilize this compound in their drug development endeavors.

References

- This compound. Bidepharm. [URL: https://www.bidepharm.com/products/182291-88-9.html]

- Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30953835/]

- Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry. [URL: https://www.sciencedirect.com/science/article/abs/pii/S022352341930278X]

Sources

- 1. 5-Formylpicolinonitrile | High-Purity Reagent | RUO [benchchem.com]

- 2. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 3. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

5-(Aminomethyl)picolinonitrile dihydrochloride molecular weight

An In-depth Technical Guide to 5-(Aminomethyl)picolinonitrile Dihydrochloride

This guide provides a comprehensive technical overview of this compound (CAS No: 182291-88-9), a key heterocyclic building block for professionals in pharmaceutical and agrochemical research and development. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding of the compound's properties, synthesis, and applications.

Core Molecular Profile and Physicochemical Properties

This compound is a pyridine derivative valued for its dual functionality: a reactive aminomethyl group and a versatile nitrile group. The dihydrochloride salt form significantly enhances its aqueous solubility, making it a highly practical intermediate for various synthetic applications.[1]

Key Identifiers and Properties

A summary of the fundamental properties is presented below, providing at-a-glance information for laboratory use.

| Property | Value | Source(s) |

| IUPAC Name | 5-(aminomethyl)pyridine-2-carbonitrile;dihydrochloride | Chem-Impex[1] |

| CAS Number | 182291-88-9 | Chem-Impex[1] |

| Molecular Formula | C₇H₇N₃·2HCl (or C₇H₉Cl₂N₃) | Bidepharm, Chem-Impex[1] |

| Molecular Weight | 206.07 g/mol | Bidepharm, Chem-Impex[1] |

| Appearance | White to off-white solid | Chem-Impex[1] |

| Storage | Store at 0-8 °C, hygroscopic | Chem-Impex[1] |

Structural Significance for Synthesis

The molecule's structure is key to its utility. The pyridine ring is a common scaffold in medicinal chemistry. The nitrile group (-CN) can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, offering multiple pathways for molecular elaboration. The primary aminomethyl group (-CH₂NH₂) is a nucleophilic handle, ideal for forming amides, sulfonamides, or for use in reductive amination reactions to build more complex side chains.

Synthesis Pathway: A Representative Protocol

While specific proprietary synthesis methods may vary, a common and logical approach to synthesizing aminomethylated picolinonitriles involves the reduction of a corresponding nitro- or cyano-precursor. The following protocol is a representative example based on established chemical principles for analogous compounds.

Conceptual Synthesis Workflow

The diagram below illustrates a plausible two-step synthesis beginning from 5-bromopicolinonitrile, proceeding through a nitrile intermediate, and culminating in the reduction to the target aminomethyl compound, followed by salt formation.

Caption: Conceptual workflow for the synthesis of the target compound.

Step-by-Step Laboratory Protocol

Disclaimer: This is a representative protocol. All laboratory work should be conducted under the supervision of a qualified chemist with appropriate safety precautions.

-

Reduction of Precursor: To a solution of a suitable precursor, such as 5-cyano-picolinonitrile, in an appropriate solvent (e.g., ethanol or THF), add a reducing agent. For the reduction of a nitrile, catalytic hydrogenation (e.g., using H₂ gas with a Raney Nickel or Palladium catalyst) is a common industrial method.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, filter off the catalyst (if applicable). Remove the solvent under reduced pressure to yield the crude 5-(Aminomethyl)picolinonitrile free base.

-

Salt Formation: Dissolve the crude free base in a suitable solvent like isopropanol or diethyl ether. Add two equivalents of hydrochloric acid (e.g., as a solution in the chosen solvent) dropwise with stirring.

-

Precipitation and Collection: The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

Core Applications in Research and Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a critical intermediate or building block.[2] Its value lies in its ability to be incorporated into larger, more complex molecules with desired biological or material properties.

Pharmaceutical Development

The primary application is in the synthesis of novel pharmaceutical compounds, particularly for neurological disorders.[1] The pyridine scaffold is a privileged structure in drug discovery. By using this intermediate, medicinal chemists can introduce the aminomethylpicolinonitrile moiety into a target molecule, potentially influencing its binding affinity, selectivity, and pharmacokinetic properties.

Caption: Role as an intermediate in Active Pharmaceutical Ingredient (API) synthesis.

Agrochemical Synthesis

Similar to pharmaceuticals, this intermediate is used to create new pesticides and herbicides.[1] Functional groups like the trifluoromethyl group, often found on related picolinonitriles, are known to enhance the biological activity, metabolic stability, and efficacy of agrochemicals.[3] The aminomethyl group on this compound provides a convenient point of attachment to construct complex agrochemical agents.[3]

Biochemical Research and Material Science

The compound is utilized in fundamental research to synthesize probes for studying enzyme inhibition and receptor binding.[1] Additionally, it finds applications in material science for producing specialized polymers and resins where the pyridine nitrogen can be used for coordination or quaternization.[1]

Analytical Characterization Workflow

Ensuring the purity and identity of the intermediate is critical. A combination of chromatographic and spectroscopic techniques is employed.

Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the compound.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile with an additive like 0.1% trifluoroacetic acid (TFA) is typical.

-

Detection: UV detector set to a wavelength where the pyridine ring absorbs (e.g., ~260 nm).

-

Expected Result: A single major peak indicates high purity. The retention time is a characteristic of the compound under the specific method conditions.

Identity Confirmation by NMR and MS

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the molecular structure.

-

Proton NMR (¹H NMR): In a suitable deuterated solvent (like D₂O or DMSO-d₆), the spectrum would show characteristic peaks for the aromatic protons on the pyridine ring, a singlet for the aminomethyl (-CH₂) protons, and a broad signal for the amine (-NH₃⁺) protons.

-

Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry would show a prominent ion corresponding to the protonated free base [C₇H₇N₃ + H]⁺.

The hyphenated technique of HPLC-NMR, which involves separating a sample by HPLC and directly analyzing the eluent by NMR, is a powerful tool for characterizing such compounds without the need for manual isolation.[4][5]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from closely related aminopyridine compounds provide essential guidance.

-

Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation/damage.[1][6]

-

Handling: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and rinse skin with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place at the recommended temperature of 0-8 °C.[1] The compound is hygroscopic and should be protected from moisture.[1]

References

- 5-(Aminomethyl)picolinonitrile dihydrochloride_Bidepharm. (n.d.).

- 5-Aminomethyl-pyridine-2-carbonitrile dihydrochloride. (n.d.).

- 3-(Aminomethyl)pyridine Safety Data Sheet. (2023). Thermo Fisher Scientific.

- 5-Chloro-2-pyridylamine Safety Data Sheet. (2021). Thermo Fisher Scientific.

- Safety D

- 2-aminomethylpyridine Safety D

- Pyridine hydrochloride Safety Data Sheet. (2023). Thermo Fisher Scientific.

- HPLC-NMR Spectroscopy. (2011). Researcher.Life.

- Pharma API Intermediates. (n.d.).

- The Role of 5-(Trifluoromethyl)picolinonitrile in Modern Agrochemical Synthesis. (2024). Boronpharm.

- HPLC-NMR. Applications. (n.d.).

- NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. (2022). PubMed Central.

- Exploring 5-(Trifluoromethyl)

- 5-Amino-3-(trifluoromethyl)picolinonitrile synthesis. (n.d.).

- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2021). MDPI.

- H NMR spectra were recorded at 300 and 400 MHz. (2008). The Royal Society of Chemistry.

- Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals.

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024).

- 5-(Chloromethyl)picolinonitrile. (n.d.).

- 1H-NMR spectra of HQ and PHQ. (n.d.).

- 5-(Aminomethyl)picolinonitrile. (n.d.).

- 5-(Aminomethyl)picolinonitrile hydrochloride. (n.d.).

- 5-Amino-3-(trifluoromethyl)picolinonitrile. (n.d.).

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 3. nbinno.com [nbinno.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. HPLC-NMR. Applications [imserc.northwestern.edu]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Synthesis of 5-(Aminomethyl)picolinonitrile Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 5-(aminomethyl)picolinonitrile dihydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. Two primary, industrially relevant routes are discussed in detail: the first originating from 5-methylpicolinonitrile via a bromination-amination sequence, and the second employing the reductive amination of 5-formylpicolinonitrile. This document, intended for researchers and drug development professionals, emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into the selection of reagents and reaction conditions to ensure high yield and purity. The guide is structured to provide a deep understanding of the synthetic process, enabling its effective implementation and optimization in a laboratory setting.

Introduction

5-(Aminomethyl)picolinonitrile and its dihydrochloride salt are key intermediates in the synthesis of a variety of biologically active molecules. The presence of a primary amine and a nitrile group on the pyridine scaffold allows for diverse chemical modifications, making it a versatile precursor for the development of novel therapeutic agents. The dihydrochloride salt form enhances the compound's stability and solubility, facilitating its handling and use in subsequent reactions.[1] This guide will explore the most common and efficient methods for its synthesis, focusing on practical application and the chemical logic that underpins each step.

Part 1: Synthesis via Bromination of 5-Methylpicolinonitrile

This pathway is a robust and frequently employed method for the synthesis of this compound. It commences with the readily available 5-methylpicolinonitrile and proceeds through a three-step sequence: free-radical bromination, introduction of the amino group via the Gabriel synthesis, and final conversion to the dihydrochloride salt.

Logical Flow of the 5-Methylpicolinonitrile Pathway

Caption: Synthesis of this compound from 5-Methylpicolinonitrile.

Step 1: Free-Radical Bromination of 5-Methylpicolinonitrile

The initial step involves the selective bromination of the methyl group of 5-methylpicolinonitrile to yield 5-(bromomethyl)picolinonitrile. This transformation is typically achieved through a free-radical chain reaction.

-

Expertise & Experience: While elemental bromine can be used, N-Bromosuccinimide (NBS) is the reagent of choice for this type of benzylic/allylic bromination.[2] The key advantage of NBS is its ability to provide a low, constant concentration of bromine radicals in the reaction mixture, which favors the desired substitution over competing electrophilic addition to the aromatic ring.[3] The reaction is initiated by a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), upon heating or photochemical irradiation.

-

Trustworthiness: The progress of the reaction can be reliably monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure complete consumption of the starting material and to minimize the formation of dibrominated byproducts. The work-up procedure is designed to remove the succinimide byproduct and any unreacted NBS.

Experimental Protocol: Synthesis of 5-(Bromomethyl)picolinonitrile

-

To a solution of 5-methylpicolinonitrile (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile, add N-Bromosuccinimide (NBS) (1.05 eq).

-

Add a catalytic amount of a radical initiator, for example, benzoyl peroxide (BPO) (0.02 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(bromomethyl)picolinonitrile, which can be purified by column chromatography or recrystallization.

Step 2: Gabriel Synthesis of 5-(Phthalimidomethyl)picolinonitrile

The Gabriel synthesis is a classic and highly effective method for converting alkyl halides to primary amines, preventing the overalkylation that can occur with direct amination using ammonia.[4][5] This two-step process first involves the formation of an N-alkylated phthalimide, followed by its deprotection.

-

Expertise & Experience: The first stage of the Gabriel synthesis is an SN2 reaction between the alkyl halide and the phthalimide anion.[6] Potassium phthalimide is typically used as it is a stable, easy-to-handle salt. The reaction is best performed in a polar aprotic solvent like dimethylformamide (DMF) to enhance the rate of the SN2 reaction.[7]

-

Trustworthiness: The formation of the N-alkylated phthalimide can be monitored by TLC. The product is typically a stable solid that can be easily isolated and purified by recrystallization, ensuring a high-purity intermediate for the subsequent deprotection step.

Experimental Protocol: Synthesis of 5-(Phthalimidomethyl)picolinonitrile

-

Dissolve 5-(bromomethyl)picolinonitrile (1.0 eq) in anhydrous DMF.

-

Add potassium phthalimide (1.1 eq) to the solution.

-

Heat the reaction mixture at 60-80 °C and monitor by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry to obtain the crude 5-(phthalimidomethyl)picolinonitrile.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure compound.

Step 3: Deprotection and Formation of 5-(Aminomethyl)picolinonitrile

The final step in this sequence is the liberation of the primary amine from the phthalimide protecting group. The Ing-Manske procedure, which utilizes hydrazine hydrate, is the most common method for this deprotection.[7][8]

-

Expertise & Experience: The reaction with hydrazine hydrate proceeds via nucleophilic attack on the carbonyl carbons of the phthalimide, leading to the formation of a stable phthalhydrazide precipitate and the desired primary amine.[9][10] This method is generally preferred over acidic or basic hydrolysis due to its milder reaction conditions.[8]

-

Trustworthiness: The formation of the phthalhydrazide precipitate provides a visual indication of the reaction's progress. The work-up is designed to separate the desired amine from the insoluble phthalhydrazide. The final product can be isolated as the free base or directly converted to the dihydrochloride salt.

Experimental Protocol: Synthesis of 5-(Aminomethyl)picolinonitrile

-

Suspend 5-(phthalimidomethyl)picolinonitrile (1.0 eq) in ethanol or methanol.

-

Add hydrazine hydrate (1.5-2.0 eq) to the suspension.

-

Reflux the mixture for 2-4 hours, during which a white precipitate of phthalhydrazide will form.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure to obtain the crude 5-(aminomethyl)picolinonitrile.

Step 4: Formation of this compound

To improve stability and handling, the free amine is converted to its dihydrochloride salt.

-

Expertise & Experience: This is typically achieved by treating a solution of the amine with an excess of hydrochloric acid.[11] Anhydrous conditions are often preferred to prevent hydrolysis of the nitrile group. A common method involves using a solution of HCl in an anhydrous solvent like dioxane or isopropanol.[12]

-

Trustworthiness: The dihydrochloride salt is usually a crystalline solid that precipitates from the reaction mixture, allowing for easy isolation by filtration. The purity of the final product can be readily assessed by techniques such as NMR spectroscopy and elemental analysis.

Experimental Protocol: Formation of the Dihydrochloride Salt

-

Dissolve the crude 5-(aminomethyl)picolinonitrile in a minimal amount of a suitable solvent, such as isopropanol or methanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in dioxane or isopropanol (2.2 eq) with stirring.

-

Stir the mixture for a period to allow for complete precipitation of the salt.

-

Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.

| Step | Reagents and Conditions | Typical Yield | Purity |

| Bromination | 5-methylpicolinonitrile, NBS, BPO, CCl₄, reflux | 70-85% | >95% after purification |

| Gabriel Synthesis | 5-(bromomethyl)picolinonitrile, Potassium Phthalimide, DMF, 60-80°C | 85-95% | >98% after recrystallization |

| Deprotection | 5-(phthalimidomethyl)picolinonitrile, Hydrazine hydrate, Ethanol, reflux | 80-90% | Crude, used directly |

| Salt Formation | 5-(aminomethyl)picolinonitrile, HCl in Dioxane/Isopropanol | >95% | >98% after filtration |

Part 2: Synthesis via Reductive Amination of 5-Formylpicolinonitrile

An alternative and more atom-economical route to 5-(aminomethyl)picolinonitrile involves the direct reductive amination of 5-formylpicolinonitrile. This method combines the formation of an imine and its subsequent reduction in a single pot.[13][14]

Logical Flow of the 5-Formylpicolinonitrile Pathway

Caption: Synthesis of this compound from 5-Formylpicolinonitrile.

Step 1: Reductive Amination

This one-pot reaction involves the condensation of 5-formylpicolinonitrile with an ammonia source to form an imine, which is then reduced in situ to the desired primary amine.

-

Expertise & Experience: A variety of reducing agents can be employed for reductive amination, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (e.g., H₂/Pd-C).[15] Sodium cyanoborohydride is often favored as it is selective for the reduction of the iminium ion over the starting aldehyde. The reaction is typically carried out in an alcoholic solvent like methanol, which also serves as the solvent for the ammonia source (e.g., a solution of ammonia in methanol).

-

Trustworthiness: The reaction can be monitored by the disappearance of the aldehyde starting material using TLC or GC. The work-up procedure is designed to remove the reducing agent and its byproducts. The resulting amine can be isolated or directly converted to the dihydrochloride salt.

Experimental Protocol: Reductive Amination of 5-Formylpicolinonitrile

-

Dissolve 5-formylpicolinonitrile (1.0 eq) in a solution of ammonia in methanol (e.g., 7N).

-

Add a reducing agent such as sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.

-

Quench the reaction by the careful addition of water.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 5-(aminomethyl)picolinonitrile.

Step 2: Formation of the Dihydrochloride Salt

The final step is the conversion of the free amine to its dihydrochloride salt, following the same procedure as outlined in Part 1.

| Step | Reagents and Conditions | Typical Yield | Purity |

| Reductive Amination | 5-formylpicolinonitrile, NH₃/MeOH, NaBH₃CN | 60-80% | Crude, used directly |

| Salt Formation | 5-(aminomethyl)picolinonitrile, HCl in Dioxane/Isopropanol | >95% | >98% after filtration |

Conclusion

This guide has detailed two effective and reliable synthetic pathways for the preparation of this compound. The choice between the two routes may depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. The bromination-amination sequence starting from 5-methylpicolinonitrile is a well-established and high-yielding route. The reductive amination of 5-formylpicolinonitrile offers a more direct approach. Both methods, when executed with care and attention to the principles outlined in this guide, can provide high-quality this compound for use in research and drug development.

References

-

Cambridge University Press. (n.d.). Gabriel Synthesis. Retrieved from [Link]

-

OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). Retrieved from [Link]

-

Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (2022). Deprotection aaa aaa aaa aaa aaa. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions. Retrieved from [Link]

-

ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved from [Link]

-

Exploring 3-Bromo-5-Methylpicolinonitrile: Properties and Applications. (n.d.). Retrieved from [Link]

-

ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for: Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives Sean M.. Retrieved from [Link]

-

YouTube. (2020). Conversion of Amines to Amine Salts. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Novel Reductive Amination of Nitriles: An Efficient Route to 5‐Hydroxypiperidone‐Derived N,N‐Acetals. Retrieved from [Link]

-

ACS Publications. (2025). Stereoselective and Enantioselective Strategies for the Commercial-Scale Synthesis of Dorzolamide Hydrochloride. Retrieved from [Link]

-

Wiley Online Library. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from [Link]

-

YouTube. (2021). NBS: Radical Bromination. Retrieved from [Link]

-

AbacipharmTech. (n.d.). 5-Formylpicolinonitrile. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

-

YouTube. (2020). Allylic Radical Bromination with NBS. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor. Retrieved from [Link]

-

ChemRxiv. (2024). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Retrieved from [Link]

-

Green Chemistry (RSC Publishing). (n.d.). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Retrieved from [Link]

-

YouTube. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. d-nb.info [d-nb.info]

- 14. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-(Aminomethyl)pyridine-2-carbonitrile Dihydrochloride: A Versatile Building Block in Modern Chemistry

Introduction

In the landscape of pharmaceutical and agrochemical research, the strategic design and synthesis of novel heterocyclic compounds are paramount. Pyridine derivatives, in particular, form the backbone of numerous bioactive molecules. Among the vast array of pyridine-based synthons, 5-(aminomethyl)pyridine-2-carbonitrile has emerged as a critical intermediate. Its dihydrochloride salt form enhances stability and solubility, making it an exceptionally valuable reagent in various synthetic applications.[1]

This technical guide provides an in-depth exploration of 5-(aminomethyl)pyridine-2-carbonitrile dihydrochloride, tailored for researchers, scientists, and professionals in drug development. We will delve into its precise chemical identity, physicochemical properties, a detailed synthesis protocol, and its significant applications, all grounded in established scientific principles.

Core Identity: Nomenclature and Structural Elucidation

The systematic naming of a chemical compound according to the International Union of Pure and Applied Chemistry (IUPAC) provides an unambiguous descriptor of its molecular structure. The IUPAC name for the topic compound is 5-(aminomethyl)pyridine-2-carbonitrile dihydrochloride .

Let's dissect this name to understand the underlying structure:

-

Pyridine: This is the parent heterocycle, a six-membered aromatic ring containing one nitrogen atom.

-

-2-carbonitrile: A nitrile group (-C≡N) is substituted at the 2-position of the pyridine ring.

-

5-(aminomethyl)-: An aminomethyl group (-CH₂NH₂) is attached to the 5-position of the pyridine ring.

-

Dihydrochloride: This indicates that the compound is a salt formed with two equivalents of hydrogen chloride (HCl). The basic nitrogen atoms—one in the pyridine ring and one in the aminomethyl group—are protonated.

The salt formation is a critical aspect for practical laboratory use. It converts the basic amine functionalities into their corresponding ammonium chlorides, which typically results in a more stable, crystalline solid with improved aqueous solubility compared to the free base.[1]

Below is a visual representation of the chemical structure.

Figure 1: Chemical structure of 5-(aminomethyl)pyridine-2-carbonitrile dihydrochloride.

Physicochemical and Spectroscopic Profile

Understanding the physical and chemical properties of a compound is essential for its proper handling, storage, and application in experimental work. The properties of both the dihydrochloride salt and the free base are summarized below for comparative analysis.

| Property | 5-(Aminomethyl)pyridine-2-carbonitrile Dihydrochloride | 5-(Aminomethyl)pyridine-2-carbonitrile (Free Base) |

| CAS Number | 182291-88-9[1] | 181130-14-3[2] |

| Molecular Formula | C₇H₇N₃·2HCl[1] | C₇H₇N₃ |

| Molecular Weight | 206.07 g/mol [1] | 133.15 g/mol |

| Appearance | White to off-white solid[1] | Solid |

| Purity | ≥ 96% (Assay)[1] | Not specified, research grade |

| Storage Conditions | Store at 0-8 °C[1] | Room temperature |

| SMILES String | NCc1ccc(nc1)C#N.Cl.Cl | NCc1ccc(nc1)C#N[3] |

| InChI Key | ZIFSWCUCJMIKQC-UHFFFAOYSA-N (for free base) | ZIFSWCUCJMIKQC-UHFFFAOYSA-N |

Synthesis Protocol: A Mechanistic Approach

The synthesis of 5-(aminomethyl)pyridine-2-carbonitrile is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective synthetic route starts from 5-bromo-2-methylpyridine. The following protocol is a representative example, with explanations for the choice of reagents and steps.

Experimental Protocol: Synthesis of 5-(aminomethyl)pyridine-2-carbonitrile

-

Step 1: Radical Bromination of 5-bromo-2-methylpyridine

-

Rationale: The first step involves the selective bromination of the methyl group at the 2-position. This is typically achieved using a radical initiator like AIBN (Azobisisobutyronitrile) and a brominating agent such as NBS (N-Bromosuccinimide). The radical mechanism allows for the specific functionalization of the benzylic-like methyl group without affecting the aromatic pyridine ring.

-

Procedure: To a solution of 5-bromo-2-methylpyridine in a non-polar solvent like carbon tetrachloride, add NBS and a catalytic amount of AIBN. Reflux the mixture under inert atmosphere and monitor the reaction progress by TLC. Upon completion, cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate to obtain 5-bromo-2-(bromomethyl)pyridine.

-

-

Step 2: Cyanation of the Pyridine Ring

-

Rationale: The bromo group at the 5-position is replaced with a nitrile group. This is a crucial step to introduce the carbonitrile functionality. A palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig or a similar cyanation reaction using a cyanide source like zinc cyanide (Zn(CN)₂), is often employed. The palladium catalyst facilitates the carbon-carbon bond formation.

-

Procedure: In a sealed reaction vessel, combine 5-bromo-2-(bromomethyl)pyridine, Zn(CN)₂, a palladium catalyst (e.g., Pd₂(dba)₃), and a suitable ligand (e.g., dppf) in a polar aprotic solvent like DMF. Heat the mixture at an elevated temperature until the starting material is consumed. Cool the reaction, and perform an aqueous workup followed by extraction and purification by column chromatography to yield 5-(bromomethyl)pyridine-2-carbonitrile.

-

-

Step 3: Azide Substitution

-

Rationale: The bromomethyl group is converted to an aminomethyl group. A direct amination can be challenging and may lead to side products. A more controlled approach is a two-step process involving an azide intermediate. Sodium azide (NaN₃) is used to displace the bromide via an Sₙ2 reaction.

-

Procedure: Dissolve 5-(bromomethyl)pyridine-2-carbonitrile in a polar aprotic solvent such as acetone or DMF. Add sodium azide and stir the mixture at room temperature. The reaction is typically clean and fast. After completion, remove the solvent under reduced pressure.

-

-

Step 4: Reduction of the Azide

-

Rationale: The final step is the reduction of the azide group to the primary amine. This can be achieved through various methods, including catalytic hydrogenation (H₂/Pd-C) or by using a reducing agent like triphenylphosphine (PPh₃) followed by hydrolysis (Staudinger reaction). Catalytic hydrogenation is often preferred for its clean conversion.

-

Procedure: Dissolve the crude 5-(azidomethyl)pyridine-2-carbonitrile in a solvent like methanol or ethanol. Add a catalytic amount of palladium on carbon (10% Pd/C). Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously. Monitor the reaction until the azide is fully reduced. Filter the catalyst through Celite and concentrate the filtrate to obtain the crude 5-(aminomethyl)pyridine-2-carbonitrile free base.

-

-

Step 5: Dihydrochloride Salt Formation

-

Rationale: To obtain the final, stable product, the free base is treated with hydrochloric acid.

-

Procedure: Dissolve the crude free base in a suitable solvent like diethyl ether or methanol. Add a solution of HCl in ether (or bubble HCl gas) in excess (at least 2 equivalents). The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold ether, and dry under vacuum.

-

Figure 3: Role of 5-(aminomethyl)pyridine-2-carbonitrile in synthetic diversification.

Safety and Handling

While the dihydrochloride salt is generally more stable, the free base, 5-(aminomethyl)pyridine-2-carbonitrile, is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). The GHS hazard statement is H301 (Toxic if swallowed).

-

Pictogram: GHS06 (Skull and crossbones) * Signal Word: Danger * Precautionary Statement: P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. It is imperative to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

5-(Aminomethyl)pyridine-2-carbonitrile dihydrochloride is a strategically important chemical intermediate with significant value in synthetic chemistry. Its well-defined structure, coupled with multiple reactive sites, provides a versatile platform for the development of novel compounds in the pharmaceutical, agrochemical, and material science sectors. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in research and development.

References

-

Amerigo Scientific. (n.d.). 5-aminomethyl-pyridine-2-carbonitrile. Retrieved January 5, 2026, from [Link]

Sources

Spectroscopic Characterization of 5-(Aminomethyl)picolinonitrile Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Aminomethyl)picolinonitrile dihydrochloride is a key building block in medicinal chemistry, particularly in the synthesis of novel pharmaceutical agents. Its structure, featuring a pyridine ring substituted with an aminomethyl and a nitrile group, offers versatile points for molecular modification. The dihydrochloride salt form enhances the compound's solubility and stability, making it amenable to a variety of synthetic transformations and biological screening protocols. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and for tracking its incorporation into more complex molecular architectures.

Chemical Structure and Key Features

The structural integrity of this compound is the foundation of its spectroscopic signature. The key features that will dominate its spectra are the substituted pyridine ring, the aminomethyl group (-CH₂NH₂), and the nitrile functional group (-C≡N). The dihydrochloride nature of the salt indicates that both the pyridine nitrogen and the primary amine nitrogen are protonated, which will have a significant impact on the chemical shifts observed in NMR spectroscopy and the vibrational modes in IR spectroscopy.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, the protonation at two sites will induce significant downfield shifts for nearby protons and carbons compared to its free base form. The spectra are best recorded in a solvent like Deuterium Oxide (D₂O) or DMSO-d₆ due to the salt's polarity.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Experimental Protocol for ¹H NMR:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS or DSS).

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.8 - 9.0 | d | 1H | H-6 | The proton adjacent to the protonated pyridine nitrogen (H-6) is expected to be the most deshielded aromatic proton. |

| ~8.2 - 8.4 | dd | 1H | H-4 | The proton at position 4 will be downfield due to the electron-withdrawing nature of the nitrile group and the protonated ring nitrogen. |

| ~8.0 - 8.2 | d | 1H | H-3 | The proton at position 3 is also deshielded, appearing in the aromatic region. |

| ~4.3 - 4.5 | s | 2H | -CH₂- | The methylene protons adjacent to the protonated amino group and the aromatic ring will be significantly downfield. |

| ~8.5 - 9.5 (broad) | s | 3H | -NH₃⁺ | The protons of the ammonium group will likely appear as a broad singlet and may exchange with residual water in the solvent. |